3-benzamido-N-cyclopropylthiophene-2-carboxamide
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Overview
Description
3-Benzamido-N-cyclopropylthiophene-2-carboxamide is a chemical compound with the molecular formula C₁₅H₁₄N₂O₂S. It is known for its unique structure, which includes a thiophene ring, a benzamido group, and a cyclopropyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-cyclopropylthiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide formation reaction, often using benzoyl chloride and an amine.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, which can be achieved using reagents like diazomethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-cyclopropylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Benzamido-N-cyclopropylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-benzamido-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Benzamido-N-cyclopropylthiophene-2-carboxamide: shares structural similarities with other thiophene derivatives and carboxamide compounds.
Benzoxazole-containing Carboxamides: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of a thiophene ring, benzamido group, and cyclopropyl group. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
3-benzamido-N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(10-4-2-1-3-5-10)17-12-8-9-20-13(12)15(19)16-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJAZDFUUSDQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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